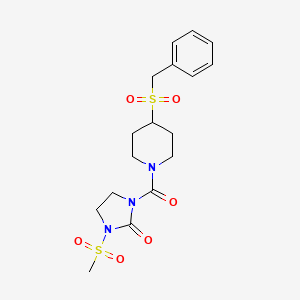

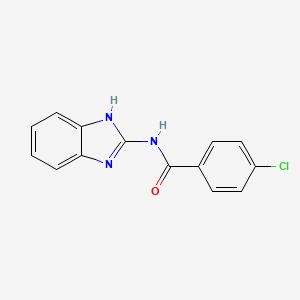

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a derivative of imidazolidin-2-one, which is a class of compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anti-Alzheimer's activities .

Synthesis Analysis

The synthesis of related compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidin-2-one derivatives is crucial for their pharmacological activity. X-ray diffraction studies have been used to determine the crystal structures of similar compounds, providing insights into their conformation and the influence of substituents on the N atoms of the piperazine or piperidine rings . These findings are essential for understanding the structure-activity relationships that govern the biological activities of these molecules.

Chemical Reactions Analysis

The chemical reactivity of imidazolidin-2-one derivatives is influenced by the nature of the substituents on the benzhydryl ring and the sulfonamide ring. These substituents can affect the compound's ability to interact with biological targets, which in turn influences its pharmacological profile . The specific reactions and interactions of this compound would need to be studied in detail to fully understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of sulfonyl groups is likely to affect the compound's polarity and solubility in various solvents, which is important for its application as a pharmaceutical agent. The characterization of these properties typically involves techniques such as 1H-NMR, IR, and elemental analysis .

Relevant Case Studies

Case studies involving the antimicrobial activity of piperidine derivatives against pathogens of tomato plants have shown that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity . Additionally, N-benzylated imidazolidin-2-one derivatives have been evaluated for anti-Alzheimer's activity, with some compounds displaying excellent profiles in comparison to the standard drug donepezil . These studies provide a foundation for further research into the potential applications of this compound in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Evaluation

1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a compound that has been explored in various scientific research applications, particularly in the field of organic synthesis and biological evaluation. Its structure is related to classes of compounds that have shown a range of biological activities, making it an interesting subject for investigation.

Synthesis and Spectral Analysis

The synthesis of related compounds, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, has been detailed in studies focusing on the development of new synthetic methods. These compounds have been synthesized through a series of reactions starting from organic acids, leading to various derivatives with potential biological activities. Spectral analysis techniques, including modern spectroscopic methods, have been used to elucidate the structures of these synthesized compounds (Khalid et al., 2016).

Biological Activities

Research has shown that compounds related to this compound exhibit significant biological activities. For instance, synthesized derivatives have been screened for their inhibitory activities against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies have also been conducted to understand the binding affinity and orientation of these compounds within the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial Studies

Another area of application involves antimicrobial studies, where N-substituted derivatives of similar compounds have been synthesized and evaluated against both Gram-negative and Gram-positive bacteria. These studies have led to the identification of compounds with moderate to significant antibacterial activity, contributing to the search for new antimicrobial agents (Khalid et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-benzylsulfonylpiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6S2/c1-27(23,24)20-12-11-19(17(20)22)16(21)18-9-7-15(8-10-18)28(25,26)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQHOKHPJNBFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)